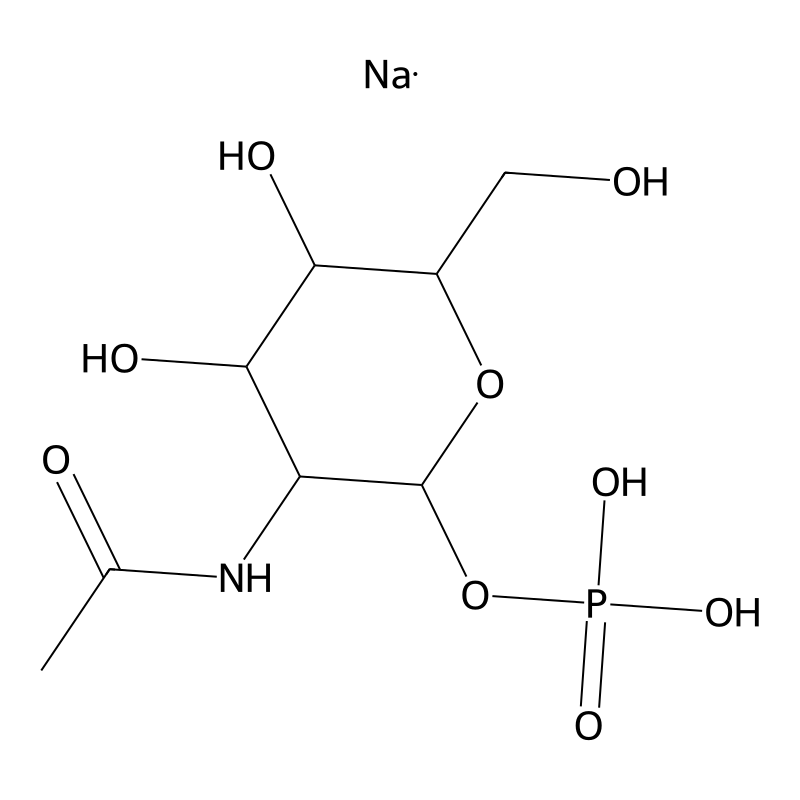CID 16218869

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Compound CID 16218869, also known as N-Acetyl-alpha-D-glucosamine 6-phosphate disodium salt, is a chemical entity with the molecular formula and a molecular weight of approximately 345.154 g/mol. It is characterized by the presence of an acetyl group attached to the sugar molecule, alpha-D-glucosamine, along with a phosphate group. This compound is significant in biochemical pathways, particularly in glycosylation processes and cellular metabolism.
- Starting Materials: The synthesis begins with readily available sugar derivatives.
- Reagents: Common reagents include acetic anhydride for acetylation and phosphoric acid or its derivatives for phosphorylation.
- Conditions: The reaction conditions often require precise control of temperature and pH to achieve high yields.
Industrial production methods may scale these laboratory syntheses to produce larger quantities while optimizing reaction conditions for efficiency.
CID 16218869 has garnered attention for its potential biological activities:
- Substrate for Enzymes: It acts as a substrate for various enzymes involved in glycosylation, playing a role in the synthesis of glycoproteins and glycolipids.
- Cellular Metabolism: The compound is involved in metabolic pathways that regulate energy production and cellular signaling.
- Therapeutic Potential: Research is ongoing to explore its effects on specific molecular targets related to diseases such as cancer and diabetes.
CID 16218869 has diverse applications across various fields:
- Biochemistry: Used as a reagent in studies of glycosylation and carbohydrate metabolism.
- Pharmaceuticals: Investigated for potential therapeutic applications, particularly in drug development targeting metabolic disorders.
- Agriculture: May have applications in developing agrochemicals that enhance plant growth or resistance.
Studies on CID 16218869 focus on its interactions with biomolecules:
- Enzyme Interactions: Research indicates that it interacts with enzymes involved in carbohydrate metabolism, influencing their activity.
- Cell Signaling Pathways: Investigations into its role in signaling pathways reveal its potential impact on cellular functions and responses.
Understanding these interactions is crucial for elucidating its biological significance and therapeutic potential.
CID 16218869 shares similarities with several other compounds based on structural features and functional groups. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Acetyl-alpha-D-glucosamine | Lacks phosphate group; important in chitin biosynthesis. | |
| UDP-N-acetylglucosamine | Involved in glycosylation; contains uridine diphosphate moiety. | |
| N-acetyl-D-glucosamine 1-phosphate | Similar structure but different phosphorylation position; important in metabolic pathways. |
Uniqueness
The uniqueness of CID 16218869 lies in its specific combination of an acetyl group and a phosphate group attached to an amino sugar, which distinguishes it from other related compounds. This structural configuration not only affects its reactivity but also enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








